o-((2-Methylquinolin-4-yl)methyl)hydroxylamine o-((2-Methylquinolin-4-yl)methyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18132271
InChI: InChI=1S/C11H12N2O/c1-8-6-9(7-14-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3
SMILES:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

o-((2-Methylquinolin-4-yl)methyl)hydroxylamine

CAS No.:

Cat. No.: VC18132271

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

o-((2-Methylquinolin-4-yl)methyl)hydroxylamine -

Specification

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name O-[(2-methylquinolin-4-yl)methyl]hydroxylamine
Standard InChI InChI=1S/C11H12N2O/c1-8-6-9(7-14-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3
Standard InChI Key GDVRIADYKVGDDK-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)CON

Introduction

Chemical Structure and Nomenclature

Nomenclature Clarifications

  • The "o-" designation refers to the ortho position of the methyl group relative to the nitrogen in the quinoline ring .

  • Alternative names include 4-(hydroxylaminomethyl)-2-methylquinoline or N-(2-methylquinolin-4-yl)methylhydroxylamine.

Synthesis and Reactivity

Nucleophilic Substitution (Method A)

  • Starting material: 4-Chloromethyl-2-methylquinoline .

  • Reagent: Hydroxylamine (NH₂OH) or its salts .

  • Conditions:

    • Solvent: Ethanol or DMF .

    • Temperature: 80–120°C .

    • Catalyst: Triethylamine or HCl .

Reaction Scheme:
4-Chloromethyl-2-methylquinoline+NH2OHΔo-((2-Methylquinolin-4-yl)methyl)hydroxylamine+HCl\text{4-Chloromethyl-2-methylquinoline} + \text{NH}_2\text{OH} \xrightarrow{\Delta} \text{o-((2-Methylquinolin-4-yl)methyl)hydroxylamine} + \text{HCl}

Reductive Amination (Method B)

  • Starting material: 4-Formyl-2-methylquinoline .

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) .

  • Reducing agent: NaBH₄ or NaCNBH₃ .

Yield: 70–85% .

Key Reactivity

  • Metal Chelation: The hydroxylamine group binds transition metals (e.g., Cu²⁺, Fe²⁺), relevant to biological activity .

  • Oxidation: Susceptible to oxidation to nitroxide radicals under aerobic conditions .

Physicochemical Properties

Table 1: Key Properties

PropertyValue/Description
Molecular Weight188.23 g/mol
Melting Point215–218°C (predicted)
SolubilitySlightly soluble in water; soluble in DMSO, ethanol
pKa (Hydroxylamine)~6.0 (pH-dependent ionization)
LogP (Octanol-Water)1.8 (moderate lipophilicity)

Biological Activity and Mechanisms

Anticancer Activity

  • HDAC Inhibition: Hydroxylamine derivatives inhibit HDACs (IC₅₀ = 0.4–1.1 μM) .

  • Metal Chelation: Disrupts redox homeostasis in cancer cells by sequestering Fe²⁺/Cu²⁺ .

Table 2: In Vitro Cytotoxicity Data (Representative Cell Lines)

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)4.2HDAC6 inhibition, ROS generation
A549 (Lung)5.8Caspase-3/7 activation

Applications in Medicinal Chemistry

Multitarget Drug Development

  • Alzheimer’s Disease: Hydroxamic acid derivatives of 4-aminoquinoline show cholinesterase inhibition (AChE IC₅₀ = 0.41 μM) .

  • Antioxidant Activity: Scavenges ABTS⁺ radicals (EC₅₀ = 8.7 μM) .

Prodrug Design

  • Hydroxamate Prodrugs: Enhanced blood-brain barrier penetration via esterase-mediated hydrolysis .

Future Directions

  • Structure-Activity Optimization: Introduce electron-withdrawing groups at C-6/C-7 to enhance HDAC affinity .

  • Combination Therapies: Pair with antiretroviral agents for HIV eradication .

  • Nanodelivery Systems: Liposomal formulations to improve bioavailability .

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